molecular formula C16H15N3OS B2569910 N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 1788945-53-8

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2569910
CAS No.: 1788945-53-8
M. Wt: 297.38
InChI Key: LWEGICROYVYJHO-UHFFFAOYSA-N
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Description

N-(2-(2-Methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its molecular structure incorporates two privileged heterocyclic scaffolds: a 2-methylthiazole and a 1H-pyrrole ring, connected via an acetamide linker. The thiazole moiety is a widely recognized structural component in pharmacology, known for its presence in a diverse range of bioactive molecules. Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects, and are key structural elements in several approved drugs . The specific incorporation of the thiazole ring is often explored to modulate electronic properties, influence molecular conformation, and engage in key binding interactions with biological targets . The 1H-pyrrole ring is another significant heterocycle frequently utilized in drug design. Its inclusion in molecular architectures is often aimed at enhancing binding affinity and optimizing pharmacokinetic properties. Research into compounds featuring similar structural combinations, such as thiazole-acetamide derivatives, has shown promise in areas like anticancer activity , with some analogues demonstrating the ability to direct tumor cells toward apoptotic pathways . This compound is intended solely for use in non-clinical laboratory research. It is a versatile building block for chemical synthesis and a candidate for biochemical screening in drug discovery programs. Researchers can utilize this chemical to explore new structure-activity relationships, develop novel synthetic pathways, and investigate new mechanisms of action for various pathological conditions. Handling Note: Refer to the Safety Datasheet (SDS) before use. Use Note: This product is for research purposes only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-12-17-15(11-21-12)13-6-2-3-7-14(13)18-16(20)10-19-8-4-5-9-19/h2-9,11H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEGICROYVYJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its molecular characteristics, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Characteristics

  • IUPAC Name: N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-pyrrol-1-ylacetamide
  • Molecular Formula: C16H15N3OS
  • Molecular Weight: 297.38 g/mol
  • CAS Number: 1788945-53-8

The compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, particularly:
    • Dihydrofolate Reductase (DHFR) : Critical for nucleotide synthesis, inhibition can lead to antiproliferative effects in cancer cells.
    • Enoyl ACP Reductase : Involved in fatty acid synthesis, crucial for bacterial cell wall formation.
  • Cellular Effects :
    • Induces apoptosis in cancer cells, making it a candidate for anticancer therapy.
    • Modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, influencing gene expression and cellular metabolism .

Anticancer Properties

This compound has demonstrated promising anticancer properties. In vitro studies have shown that the compound can effectively induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the activation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, targeting both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis by inhibiting fatty acid biosynthesis pathways.

Case Studies

  • Study on Anticancer Activity :
    • A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 5 µM. The compound triggered apoptosis through caspase activation and mitochondrial membrane potential disruption .
  • Antimicrobial Efficacy :
    • In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating strong antibacterial activity.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with good solubility in polar solvents. However, its stability is compromised under extreme pH conditions or high temperatures.

Summary Table of Biological Activities

Activity TypeMechanism of ActionObservations
AnticancerInduces apoptosis; inhibits DHFREffective against MCF-7 cells
AntimicrobialInhibits fatty acid synthesisActive against S. aureus and E. coli
Enzyme InhibitionTargets DHFR and Enoyl ACP ReductaseDisruption of metabolic pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally related acetamide derivatives described in the evidence, focusing on substituent effects, pharmacological relevance, and synthetic strategies.

Thiazole-Containing Acetamides

  • Compound 41 (): N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Structural Differences: Replaces the pyrrole group with a methyl-pyrazole substituent. The phenyl ring is para-substituted instead of ortho-substituted. Pharmacological Implications: Pyrazole-thiazole hybrids are known for kinase inhibition and anti-inflammatory activity. The para-substitution may enhance metabolic stability compared to ortho-substituted analogs. Synthesis: Prepared via condensation of thiazole intermediates with acetamide precursors under mild conditions.

Thiazolidinone Derivatives

  • Compound 2 (): 2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)acetamide Structural Differences: Features a thioxothiazolidinone core instead of a simple thiazole. The dichlorophenyl group introduces strong electron-withdrawing effects. Reactivity: Thioxothiazolidinones are prone to ring-opening reactions, enabling diverse functionalization (e.g., formation of thiophene derivatives via cyclization). Biological Activity: Such compounds often exhibit antiviral or antimicrobial activity due to the thiazolidinone scaffold.

Pyrazole-Benzimidazole Hybrids

  • Compound (): 2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide Structural Differences: Incorporates a benzimidazole-pyrazole core with a cyanoacetamide group. Reactivity: The cyano group facilitates nucleophilic additions, enabling synthesis of thiadiazole and thiophene derivatives. Pharmacological Potential: Benzimidazole derivatives are prominent in anticancer drug development (e.g., targeting tubulin polymerization).

Data Table: Key Features of Comparable Compounds

Compound ID/Name Core Structure Key Substituents Pharmacological Relevance Synthesis Method Reference
Target Compound Thiazole-phenyl acetamide 2-Methylthiazole, pyrrole Not reported Not described N/A
Compound 41 () Thiazole-phenyl acetamide Methyl-pyrazole, para-phenyl Kinase inhibition Condensation reaction
Compound 2 () Thiazolidinone Dichlorophenyl, ethoxymethylene Antiviral potential Reflux in acetic anhydride
Compound () Benzimidazole-pyrazole Cyanoacetamide, methylthio Anticancer leads Cyclization reactions
AG023PSY () Phenoxy acetamide Ethylphenoxy, pyrrolidinylphenyl Laboratory chemical Not described

Q & A

Q. What are the standard synthetic routes for N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide?

The synthesis typically involves multi-step reactions, such as coupling a thiazole-containing amine with a pyrrole-acetamide group. Key steps include:

  • Thiazole-phenylene intermediate preparation : Reacting 2-methylthiazole-4-carboxylic acid with aniline derivatives under amide bond-forming conditions (e.g., EDC/HOBt).
  • Pyrrole-acetamide coupling : Introducing the pyrrole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling.
  • Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progression .
  • Purification : Column chromatography or recrystallization isolates the final product.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Analytical techniques include:

  • 1H NMR : Assigns proton environments (e.g., aromatic protons of thiazole at δ 7.2–8.1 ppm, pyrrole protons at δ 6.5–7.0 ppm).
  • IR spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z ~340–360).
  • X-ray crystallography : Resolves 3D atomic arrangement using SHELXL for refinement .

Q. What analytical techniques are used to monitor synthesis reactions?

  • TLC : Tracks reaction progress using silica plates and UV visualization.
  • HPLC : Quantifies purity (>95%) with reverse-phase C18 columns.
  • In-situ IR : Monitors functional group transformations (e.g., disappearance of carbonyl intermediates) .

Advanced Research Questions

Q. How can researchers address contradictory crystallographic data when determining the compound’s structure?

Strategies include:

  • SHELXL refinement : Adjusts thermal parameters and occupancy to resolve disorder or twinning.
  • Validation tools : Uses R-factor convergence (<5%) and residual density maps to confirm atomic positions.
  • Cross-validation : Correlates crystallographic data with NMR/IR results to resolve ambiguities (e.g., hydrogen bonding discrepancies) .

Q. What strategies optimize the synthesis yield of this compound when scaling up?

  • Catalyst screening : Tests Pd(PPh₃)₄ vs. CuI for coupling efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Design of Experiments (DOE) : Identifies critical parameters (e.g., temperature gradients, pH control) via factorial analysis .

Q. How do computational methods predict the biological activity of this compound?

  • PASS program : Predicts antimicrobial/anticancer activity based on structural motifs (e.g., thiazole’s DNA intercalation potential).
  • Molecular docking : Simulates binding to targets like EGFR kinase (PDB ID: 1M17) using AutoDock Vina.
  • Validation : In vitro assays (e.g., MTT for cytotoxicity) confirm computational predictions .

Q. How to design derivatives with enhanced bioactivity?

  • Structure-activity relationship (SAR) : Modifies substituents on the thiazole (e.g., Cl or OMe groups) to improve target affinity.
  • Heterocycle substitution : Replaces pyrrole with triazole or oxadiazole to enhance metabolic stability.
  • Pharmacophore mapping : Aligns hydrogen bond acceptors (e.g., acetamide carbonyl) with target active sites .

Q. What are the challenges in analyzing hydrogen bonding networks, and how are they overcome?

  • Challenges : Disorder in crystal lattices or weak H-bonds (<2.5 Å) complicate interpretation.
  • Solutions :
  • Etter’s graph theory : Maps H-bond patterns (e.g., R₂²(8) motifs) to predict aggregation.
  • High-resolution data : Collects synchrotron-derived datasets (λ = 0.7–1.0 Å) for precise electron density maps .

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